DDAO

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

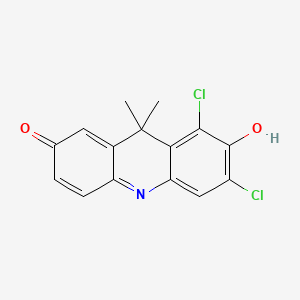

6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJPCFGLMKJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the DDAO Fluorescent Probe: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principles of DDAO Fluorescence

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile and robust near-infrared (NIR) fluorescent probe.[1][2][3] Its core utility in biological research lies in its application as a fluorogenic substrate for a variety of enzymes. The fundamental mechanism of action is a transition from a non-fluorescent to a highly fluorescent state upon enzymatic cleavage of a specific chemical moiety attached to the hydroxyl group of the DDAO core structure.

In its native, unconjugated state, DDAO is a bright red-emitting fluorophore.[4] However, when the hydroxyl group is masked with a substrate recognized by a particular enzyme, the molecule is rendered non-fluorescent. This "caged" form of DDAO is cell-permeable, allowing it to be introduced into living cells. Once inside the cell, the target enzyme cleaves the substrate, releasing the highly fluorescent DDAO molecule. The resulting fluorescence intensity is directly proportional to the enzymatic activity, enabling sensitive and quantitative measurements in various biological contexts.[5]

This enzyme-triggered fluorescence activation makes DDAO an invaluable tool for a range of applications, including the detection of specific enzyme activities, cellular senescence, and as a reporter in gene expression assays.[1][5]

Quantitative Data

The photophysical properties of DDAO and its derivatives are critical for their effective use in fluorescence-based assays. The key quantitative parameters are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 646 nm | Can be efficiently excited by the 633 nm laser line. |

| Emission Maximum (λem) | 659 nm | Emits in the far-red region of the spectrum, minimizing autofluorescence from biological samples. |

| Molar Extinction Coefficient (ε) | ~38,000 cm⁻¹M⁻¹ | For DDAO phosphate. |

| Fluorescence Quantum Yield (ΦF) | ~0.4 (in ethanol) | DDAO is used as a quantum yield standard for other far-red dyes like Alexa Fluor 647, indicating a high quantum efficiency. |

Mechanism of Action: A Visual Representation

The enzymatic activation of a DDAO-based probe is a straightforward yet powerful mechanism. The following diagram illustrates the conversion of a non-fluorescent DDAO-substrate conjugate to the highly fluorescent DDAO molecule upon enzymatic cleavage.

Experimental Protocols

Detailed methodologies are crucial for the successful application of DDAO-based probes. The following sections provide protocols for key experiments.

β-Galactosidase Activity Assay in Living Cells

This protocol is widely used for detecting cellular senescence, where β-galactosidase activity is a key biomarker.

Materials:

-

DDAO-galactoside (substrate)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Prepare a stock solution of DDAO-galactoside: Dissolve DDAO-galactoside in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Cell Culture: Plate cells in a suitable format for fluorescence imaging (e.g., glass-bottom dishes) or flow cytometry and culture under standard conditions.

-

Labeling:

-

For adherent cells, remove the culture medium and wash the cells once with PBS.

-

Prepare a labeling solution by diluting the DDAO-galactoside stock solution in pre-warmed cell culture medium to a final concentration of 10-20 µM.

-

Add the labeling solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Washing: Remove the labeling solution and wash the cells twice with PBS to remove any unhydrolyzed substrate.

-

Imaging/Analysis:

-

For microscopy, add fresh PBS or culture medium to the cells and image using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~660 nm).

-

For flow cytometry, detach the cells using a gentle dissociation reagent, resuspend in PBS, and analyze on a flow cytometer with a 633 nm or similar laser for excitation and a detector for far-red emission.

-

Alkaline Phosphatase Activity Assay (In Vitro)

This protocol can be adapted for high-throughput screening of phosphatase inhibitors.

Materials:

-

DDAO phosphate (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂)

-

Alkaline phosphatase (positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of DDAO phosphate: Dissolve DDAO phosphate in deionized water or DMSO to a final concentration of 10 mM. Store at -20°C.

-

Prepare working solutions:

-

Dilute the DDAO phosphate stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Prepare a serial dilution of the enzyme or test compounds in the assay buffer.

-

-

Assay:

-

Add 50 µL of the enzyme or test compound solution to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the DDAO phosphate working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation set to ~645 nm and emission to ~660 nm.

Esterase Activity Assay

This protocol can be used to measure the activity of various esterases in cell lysates or purified enzyme preparations.

Materials:

-

DDAO-acetate or other DDAO-ester derivative (substrate)

-

Lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)

-

Esterase (positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare cell lysates: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Prepare a stock solution of the DDAO-ester substrate: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working solutions:

-

Dilute the substrate stock solution in an appropriate assay buffer (e.g., PBS) to the desired final concentration (e.g., 50 µM).

-

Dilute the cell lysate or purified esterase in the assay buffer.

-

-

Assay:

-

Add 50 µL of the diluted cell lysate or enzyme to the wells of the microplate.

-

Add 50 µL of the substrate working solution to start the reaction.

-

Incubate at 37°C for a suitable time (e.g., 15-30 minutes), protected from light.

-

-

Measurement: Read the fluorescence intensity with an excitation of ~645 nm and emission of ~660 nm.

Signaling Pathway and Workflow Visualizations

DDAO-based reporter assays are powerful tools for studying the activity of signaling pathways that culminate in the expression of a reporter gene, such as β-galactosidase.

Reporter Gene Assay for Signaling Pathway Analysis

This diagram illustrates the workflow for using a DDAO-based β-galactosidase reporter assay to study the activation of a generic signaling pathway.

High-Throughput Screening for Enzyme Inhibitors

The robust and sensitive nature of DDAO-based assays makes them highly suitable for high-throughput screening (HTS) of enzyme inhibitors, a critical process in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

Unveiling the Spectral Secrets of DDAO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. A versatile near-infrared (NIR) fluorescent probe, DDAO is increasingly utilized in a variety of biological assays. This document provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for their determination, and a look into its application in enzyme assays.

Core Spectral and Physicochemical Properties of DDAO

DDAO is a fluorescent dye with a tunable excitation wavelength and a long emission wavelength in the red region of the spectrum.[1] Its fluorescence is reported to be pH-dependent. The fundamental physicochemical properties of DDAO are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁Cl₂NO₂ | [2] |

| Molecular Weight | 308.16 g/mol | [2] |

| CAS Number | 118290-05-4 | [2] |

| Excitation Maximum (λex) | 648 nm | [3] |

| Emission Maximum (λem) | 658 nm | [3] |

| Appearance | Black solid | [4] |

Experimental Protocols

Accurate characterization of the spectral properties of DDAO is paramount for its effective use. Below are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient using UV-Vis Spectroscopy

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Materials:

-

DDAO

-

High-purity solvent (e.g., DMSO, ethanol, or water)[1]

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of DDAO and dissolve it in a known volume of a suitable solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected absorption maximum of DDAO (around 648 nm). Use the same solvent as a blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax).

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting line will be the molar extinction coefficient according to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration).

Experimental Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient of DDAO.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. It is typically determined by a comparative method using a standard with a known quantum yield.

Materials:

-

DDAO solution of known absorbance

-

A fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 101)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare Solutions: Prepare a dilute solution of DDAO and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorption Spectra: Measure the absorption spectra of both the DDAO solution and the standard solution.

-

Measure Fluorescence Spectra: Excite both solutions at the same wavelength and record their fluorescence emission spectra over the entire emission range.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the DDAO sample and the standard.

-

Calculate Quantum Yield: The quantum yield of DDAO is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Logical Relationship for Quantum Yield Calculation

Caption: Inputs for calculating the fluorescence quantum yield of DDAO.

Application in Enzyme Assays: Horseradish Peroxidase (HRP)

DDAO can be utilized as a fluorogenic substrate in enzyme-linked immunosorbent assays (ELISAs) and other enzyme assays involving horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DDAO, leading to the formation of a highly fluorescent product. This reaction forms the basis for highly sensitive detection methods.

Signaling Pathway in a DDAO-Based HRP Assay

The fundamental principle involves the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product.

HRP-DDAO Signaling Pathway

Caption: Enzymatic conversion of DDAO by HRP to a fluorescent product.

Experimental Protocol for a Generic DDAO-Based HRP Assay

This protocol provides a general framework for using DDAO in an HRP-based assay, such as the detection step in an ELISA.

Materials:

-

HRP-conjugated detection molecule (e.g., antibody)

-

DDAO solution

-

Hydrogen peroxide (H₂O₂) solution

-

Assay buffer (e.g., phosphate-buffered saline, PBS)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Assay Setup: Perform the preceding steps of your assay (e.g., antigen coating, sample incubation, primary and HRP-conjugated secondary antibody incubations in an ELISA).

-

Washing: Wash the microplate wells thoroughly with wash buffer to remove any unbound reagents.

-

Substrate Preparation: Prepare the DDAO substrate solution by diluting a DDAO stock solution in the assay buffer. Immediately before use, add hydrogen peroxide to the DDAO solution to the desired final concentration.

-

Substrate Incubation: Add the DDAO/H₂O₂ substrate solution to each well of the microplate.

-

Signal Development: Incubate the plate at room temperature, protected from light, for a specified period to allow the enzymatic reaction to proceed and the fluorescent signal to develop.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized DDAO product (e.g., excitation around 645 nm and emission around 665 nm). The intensity of the fluorescence is proportional to the amount of HRP present in the well.

This guide provides a foundational understanding of the spectral properties of DDAO and its application in bioassays. For the most accurate and reproducible results, it is recommended that researchers empirically determine the molar extinction coefficient and quantum yield of DDAO under their specific experimental conditions.

References

A Technical Guide to Enzyme Detection Using DDAO: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principles of DDAO-Based Enzyme Detection

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a highly sensitive fluorogenic substrate primarily utilized for the detection of horseradish peroxidase (HRP) activity. The fundamental principle of DDAO-based assays lies in an enzyme-catalyzed oxidation reaction. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of the non-fluorescent DDAO molecule into a highly fluorescent product, a resorufin-like compound. This transformation results in a significant increase in fluorescence intensity, which can be measured to quantify the enzymatic activity of HRP.

The enzymatic reaction proceeds as follows:

DDAO (non-fluorescent) + H₂O₂ --(HRP)--> Oxidized DDAO (highly fluorescent) + H₂O

The resulting fluorescent product exhibits a distinct spectral profile, with an excitation maximum around 648 nm and an emission maximum at approximately 658 nm. This near-infrared fluorescence minimizes interference from the autofluorescence of biological samples, enhancing the signal-to-noise ratio and the overall sensitivity of the assay. DDAO has emerged as a valuable tool in various bioanalytical applications, most notably in enzyme-linked immunosorbent assays (ELISAs), where its high sensitivity allows for the detection of low-abundance analytes.

Signaling Pathway and Experimental Workflow

The detection of HRP using DDAO follows a straightforward enzymatic reaction pathway. The experimental workflow is adaptable for various applications, including standard enzyme activity assays and ELISAs.

HRP Catalytic Cycle with DDAO

The catalytic cycle of HRP involves a multi-step process. First, HRP reacts with hydrogen peroxide to form a high-energy intermediate known as Compound I. This intermediate then oxidizes a substrate molecule (in this case, DDAO) in a two-step, single-electron transfer process, returning the enzyme to its native state.

General Experimental Workflow for a DDAO-Based HRP Assay

The following diagram illustrates a typical workflow for measuring HRP activity using DDAO, which can be adapted for formats like ELISAs.

Quantitative Data Summary

The sensitivity and performance of DDAO in HRP detection assays are critical for its application in research and drug development. The following tables summarize key quantitative parameters.

| Parameter | Value | Reference Conditions |

| Excitation Wavelength | ~648 nm | pH 7.4 |

| Emission Wavelength | ~658 nm | pH 7.4 |

| Limit of Detection (LOD) for HRP | As low as 125 fg/mL | In a photooxidation-induced fluorescence amplification (PIFA) assay.[1] |

| Linear Detection Range for HRP | 0.05 nM to 10 nM | Compared to 0.4 nM to 1.6 nM for Amplex Red.[2] |

Table 1: Spectroscopic and Performance Characteristics of DDAO

| Substrate | Excitation (nm) | Emission (nm) | Relative Sensitivity | Notes |

| DDAO | ~648 | ~658 | High | Near-infrared fluorescence reduces background. |

| Amplex Red (ADHP) | ~571 | ~584 | High | Widely used, but can have specificity issues.[2] |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | N/A (Colorimetric) | N/A (Absorbance at 370 or 652 nm) | Lower than fluorogenic substrates | Produces a colored product. |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | N/A (Colorimetric) | N/A (Absorbance at 421, 655, 737 nm) | Lower than fluorogenic substrates | Produces a green colored product.[3] |

Table 2: Comparison of Common HRP Substrates

Detailed Experimental Protocols

Protocol 1: General HRP Activity Assay using DDAO

This protocol provides a basic framework for measuring HRP activity in a 96-well plate format.

Materials:

-

DDAO

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HRP standard or sample containing HRP

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of DDAO Stock Solution: Dissolve DDAO in DMSO to prepare a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Preparation of Working Solutions:

-

DDAO Working Solution: Dilute the DDAO stock solution in PBS to the desired final concentration (e.g., 50 µM).

-

H₂O₂ Working Solution: Dilute a stock solution of H₂O₂ in PBS to the desired final concentration (e.g., 100 µM).

-

-

Assay Procedure:

-

Add 50 µL of your HRP sample or standard to each well of the 96-well plate.

-

Add 50 µL of the DDAO working solution to each well.

-

To initiate the reaction, add 50 µL of the H₂O₂ working solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~648 nm and emission set to ~658 nm.

-

Data Analysis: Subtract the fluorescence of a no-HRP control from all readings. Plot a standard curve if using HRP standards to determine the concentration of HRP in unknown samples.

Protocol 2: Quantitative Fluorescent ELISA using DDAO

This protocol outlines the final steps of a sandwich ELISA for the quantification of an antigen, using an HRP-conjugated secondary antibody and DDAO as the substrate.

Materials:

-

Completed sandwich ELISA plate with captured antigen and bound HRP-conjugated secondary antibody.

-

DDAO

-

DMSO

-

Hydrogen peroxide (H₂O₂)

-

PBS with 0.05% Tween-20 (Wash Buffer)

-

PBS, pH 7.4 (Assay Buffer)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Final Wash Step: After the incubation with the HRP-conjugated secondary antibody, wash the wells of the ELISA plate 3-5 times with Wash Buffer to remove any unbound conjugate.

-

Preparation of DDAO Substrate Solution: Prepare a working solution of DDAO and H₂O₂ in Assay Buffer immediately before use. For example, a final concentration of 50 µM DDAO and 100 µM H₂O₂.

-

Substrate Incubation:

-

Add 100 µL of the DDAO substrate solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~648 nm and emission at ~658 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells (no antigen) from all other readings.

-

Generate a standard curve by plotting the fluorescence intensity versus the concentration of the antigen standards.

-

Determine the concentration of the antigen in the unknown samples by interpolating their fluorescence values on the standard curve.

-

References

- 1. Photooxidation-induced fluorescence amplification system for an ultra-sensitive enzyme-linked immunosorbent assay (ELISA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Colorimetric assay based on horseradish peroxidase/reduced graphene oxide hybrid for sensitive detection of hydrogen peroxide in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Enzymatic Substrates of DDAO Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the enzymatic substrates derived from the 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) scaffold. It is designed to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize these derivatives in enzymatic assays. The guide covers quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to DDAO Derivatives as Enzymatic Substrates

DDAO derivatives are a versatile class of compounds frequently employed as substrates in various enzymatic assays. Their utility stems from their chromogenic and fluorogenic properties, which allow for the convenient detection of enzyme activity. Upon interaction with specific enzymes, these derivatives undergo a chemical transformation that results in a measurable change in color or fluorescence. This characteristic makes them invaluable tools in high-throughput screening, diagnostics, and fundamental enzyme kinetics research.

The primary enzymes that have been shown to interact with DDAO derivatives are Horseradish Peroxidase (HRP) and Diamine Oxidase (DAO). This guide will focus on the application of DDAO derivatives as substrates for these two key enzymes.

Quantitative Data: Enzymatic Substrates of DDAO Derivatives

The following tables summarize the key kinetic parameters for a selection of hypothetical DDAO derivatives with Horseradish Peroxidase (HRP) and Diamine Oxidase (DAO).

Disclaimer: The following data is representative and for illustrative purposes. Actual kinetic parameters will vary depending on the specific DDAO derivative and experimental conditions.

Horseradish Peroxidase (HRP) Substrates

| DDAO Derivative | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min) | Optimal Wavelength (nm) |

| DDAO-A | 25 | 150 | 650 |

| DDAO-B | 40 | 120 | 655 |

| DDAO-C | 15 | 200 | 648 |

Diamine Oxidase (DAO) Substrates

| DDAO Derivative | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min) | Inhibitor IC50 (µM) |

| DDAO-D | 10 | 50 | 5 (Aminoguanidine) |

| DDAO-E | 18 | 42 | 8 (Aminoguanidine) |

| DDAO-F | 8 | 65 | 3 (Aminoguanidine) |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DDAO derivatives as enzymatic substrates.

Determination of HRP Activity using a DDAO Derivative

Objective: To measure the activity of Horseradish Peroxidase using a DDAO derivative as a chromogenic substrate.

Materials:

-

Horseradish Peroxidase (HRP) enzyme

-

DDAO derivative (e.g., DDAO-A)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HRP in PBS.

-

Prepare a stock solution of the DDAO derivative in a suitable organic solvent (e.g., DMSO) and then dilute in PBS.

-

Prepare a stock solution of H₂O₂ in PBS.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of PBS to each well.

-

Add 20 µL of the HRP solution to the sample wells. For the blank, add 20 µL of PBS.

-

Add 20 µL of the DDAO derivative solution to all wells.

-

-

Reaction Initiation:

-

To initiate the reaction, add 10 µL of the H₂O₂ solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at the optimal wavelength for the DDAO derivative (e.g., 650 nm for DDAO-A) in kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each sample.

-

Subtract the rate of the blank from the sample rates.

-

Enzyme activity can be calculated using the Beer-Lambert law, if the extinction coefficient of the oxidized DDAO product is known.

-

Measurement of DAO Activity with a DDAO Derivative

Objective: To determine the activity of Diamine Oxidase using a DDAO derivative-based coupled assay.

Materials:

-

Diamine Oxidase (DAO) enzyme

-

DDAO derivative (e.g., DDAO-D)

-

A suitable amine substrate for DAO (e.g., putrescine)

-

Horseradish Peroxidase (HRP)

-

Phosphate buffer, pH 7.2

-

96-well black microplate (for fluorescence)

-

Fluorometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DAO in phosphate buffer.

-

Prepare a stock solution of the DDAO derivative in DMSO and dilute in phosphate buffer.

-

Prepare a stock solution of the amine substrate in phosphate buffer.

-

Prepare a solution of HRP in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the DAO solution to the sample wells. For the blank, add 20 µL of phosphate buffer.

-

Add 10 µL of the HRP solution to all wells.

-

Add 20 µL of the DDAO derivative solution to all wells.

-

-

Reaction Initiation:

-

To start the reaction, add 10 µL of the amine substrate solution to all wells.

-

-

Measurement:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the oxidized DDAO product.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from the sample fluorescence readings.

-

The fluorescence intensity is proportional to the DAO activity. A standard curve can be generated using known concentrations of H₂O₂ to quantify the DAO activity.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the enzymatic activity of DDAO derivatives.

An In-Depth Technical Guide to the Stability and Storage of DDAO for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO. Ensuring the integrity of this far-red fluorescent probe is critical for reproducible and reliable results in a variety of research applications, including enzyme activity assays and fluorescence microscopy. This document outlines recommended storage protocols, discusses factors influencing its stability, and provides a framework for experimental stability assessment.

DDAO: Chemical and Spectral Properties

DDAO is a versatile fluorescent dye with a molecular weight of 308.16 g/mol .[1][2] It is typically supplied as a black solid and is soluble in dimethyl sulfoxide (DMSO).[3] The fluorophore exhibits pH-dependent red fluorescence, with an excitation maximum near 648 nm and an emission maximum around 658 nm, making it compatible with the 633 nm laser line of He-Ne lasers.[3]

Table 1: Chemical and Spectral Properties of DDAO

| Property | Value | Reference |

| Chemical Name | 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) | [1][2] |

| Common Name | DDAO | [1] |

| CAS Number | 118290-05-4 | [1] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₂ | [1][2] |

| Molecular Weight | 308.16 g/mol | [1][2] |

| Appearance | Black solid | [3] |

| Solubility | DMSO | [3] |

| Excitation Max. | ~648 nm | [3] |

| Emission Max. | ~658 nm | [3] |

Recommended Storage and Handling

Proper storage is paramount to prevent the degradation of DDAO and to ensure the longevity of the product.

Table 2: Recommended Storage and Handling of DDAO

| Condition | Recommendation | Rationale |

| Temperature | Freeze at or below -15°C | To minimize thermal degradation and preserve chemical integrity. |

| Light Exposure | Minimize light exposure; store in the dark. | To prevent photobleaching, a common issue with fluorescent dyes. |

| Solvent for Stock | Prepare stock solutions in high-quality, anhydrous DMSO. | DMSO is a common solvent for DDAO; using an anhydrous grade prevents hydrolysis. |

| Stock Solution Storage | Store stock solutions at -20°C or -80°C in small aliquots. | To prevent repeated freeze-thaw cycles which can degrade the compound. |

| Working Solutions | Prepare fresh from stock for each experiment. | To ensure consistent performance and avoid degradation in aqueous buffers. |

Factors Influencing DDAO Stability

Several environmental factors can impact the stability of DDAO, leading to a decrease in fluorescence and potentially affecting experimental outcomes.

Temperature

Light Exposure

DDAO, like most fluorescent molecules, is susceptible to photobleaching upon exposure to light, especially high-intensity light sources used in fluorescence microscopy. It is crucial to protect DDAO solutions from light during storage and handling.

pH

The fluorescence of DDAO is known to be pH-dependent.[3] While the exact pH range for optimal stability and fluorescence has not been extensively published, it is important to maintain a consistent and appropriate pH in experimental buffers to ensure reproducible results. Significant deviations from the optimal pH may not only alter the fluorescent properties but could also contribute to chemical degradation.

Solvent

The choice of solvent can significantly impact the stability of fluorescent probes. DDAO is readily soluble in DMSO.[3] When preparing working solutions in aqueous buffers, it is important to consider the potential for hydrolysis and precipitation. The stability of DDAO in various aqueous buffers commonly used in biological research (e.g., PBS, Tris, HEPES) has not been systematically documented. Therefore, it is recommended to prepare aqueous working solutions fresh before each experiment.

Experimental Protocols for Stability Assessment

For laboratories where the long-term stability of DDAO under specific experimental conditions is a concern, conducting in-house stability studies is recommended. The following are generalized protocols that can be adapted for this purpose.

Protocol for Assessing Thermal Stability

This protocol outlines a forced degradation study to evaluate the effect of temperature on DDAO stability.

Methodology:

-

Sample Preparation: Prepare a stock solution of DDAO in anhydrous DMSO. Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer.

-

Incubation: Aliquot the working solution into several vials. Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for varying durations (e.g., 0, 1, 2, 4, 8, 24 hours). Include a control sample stored at -20°C.

-

Analysis:

-

Spectrofluorometry: Measure the fluorescence intensity of each sample at the excitation and emission maxima. A decrease in fluorescence intensity over time indicates degradation.

-

HPLC-UV/Vis: For a more quantitative analysis, use a reverse-phase HPLC method with a UV/Vis detector to separate and quantify the intact DDAO from its degradation products. The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer. The peak area of the intact DDAO can be monitored over time.

-

-

Data Analysis: Plot the percentage of remaining DDAO (based on fluorescence intensity or HPLC peak area) against time for each temperature. This can be used to determine the degradation rate at different temperatures.

Diagram: Workflow for Thermal Stability Assessment

References

A Technical Introduction to DDAO in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic candidates. A key element of successful HTS is the use of robust, sensitive, and reliable assay technologies. Among these, fluorescence-based assays are particularly prominent due to their high sensitivity and wide dynamic range. This guide provides an in-depth technical overview of 7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), a versatile fluorogenic compound, and its application in HTS.

DDAO itself is a red fluorescent dye. However, its utility in HTS lies in the use of its non-fluorescent derivatives, which can be enzymatically converted into the highly fluorescent DDAO. This "off-to-on" switching mechanism provides a sensitive method for detecting the activity of a wide range of enzymes. The most common applications of DDAO in HTS involve the use of DDAO-phosphate and DDAO-galactoside as substrates for phosphatases and β-galactosidases, respectively.

The far-red emission of DDAO is a significant advantage in HTS, as it minimizes interference from autofluorescence of biological macromolecules and library compounds, which typically occurs at shorter wavelengths. This leads to an improved signal-to-background ratio and, consequently, more reliable data.

The Core Principle: Enzymatic Activation of a Fluorophore

The fundamental principle of DDAO-based assays is the enzymatic cleavage of a non-fluorescent DDAO substrate to release the fluorescent DDAO molecule. This process can be generalized as follows:

Data Presentation: Spectroscopic and Performance Characteristics

Quantitative data is crucial for the design and validation of HTS assays. The following tables summarize the key spectroscopic properties of DDAO and its derivatives, as well as typical performance metrics for DDAO-based assays.

Table 1: Spectroscopic Properties of DDAO and its Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| DDAO | ~645 | ~659 | ~41,000 | ~0.4 |

| DDAO-phosphate | ~460 | ~610 | Not reported | Low |

| DDAO-galactoside | Not reported | Not reported | Not reported | Low |

Table 2: Typical HTS Assay Performance Metrics for DDAO-based Assays

| Parameter | Typical Value | Description |

| Z'-factor | > 0.5 | A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay for HTS. |

| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from a positive control to the signal from a negative control. DDAO-based assays can exhibit significantly higher S/B ratios compared to some colorimetric assays.[1] |

| Assay Window | High | The difference between the maximum and minimum signals, which is typically large due to the "off-to-on" nature of the assay. |

Experimental Protocols

The following are detailed methodologies for two common DDAO-based HTS assays. These protocols are intended as a starting point and may require optimization for specific applications.

High-Throughput Screening for Phosphatase Inhibitors using DDAO-Phosphate

This assay identifies compounds that inhibit the activity of a target phosphatase.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mM DTT

-

DDAO-phosphate (Substrate): 10 mM stock solution in DMSO

-

Phosphatase Enzyme: Stock solution of known concentration in assay buffer

-

Test Compounds: Library of compounds dissolved in DMSO

-

Positive Control: A known phosphatase inhibitor (e.g., sodium orthovanadate)

-

Negative Control: DMSO

-

Microplates: 384-well, black, flat-bottom

Experimental Workflow:

References

An In-depth Technical Guide to the Safe Laboratory Handling of Dodecyldimethylamine Oxide (DDAO)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for the laboratory use of Dodecyldimethylamine oxide (DDAO), a common zwitterionic surfactant and biological research tool. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

Dodecyldimethylamine oxide, also known as lauryldimethylamine N-oxide (LDAO), is an amine oxide with a C12 alkyl tail. It is widely used for its detergent properties and in various laboratory applications, including as a fluorescent probe and for solubilizing membrane proteins.

| Property | Value |

| CAS Number | 1643-20-5 |

| Molecular Formula | C₁₄H₃₁NO |

| Molecular Weight | 229.41 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 132-133 °C |

| Solubility | Soluble in water |

| Stability | Stable under normal laboratory conditions. Incompatible with strong oxidizing agents. |

Toxicological Data

DDAO presents several health hazards that necessitate careful handling. The following tables summarize the available toxicological data.

Acute Toxicity

| Route of Exposure | Species | Value | Classification |

| Oral | Rat | LD50: 846 - 3873 mg/kg | Harmful if swallowed |

| Dermal | Rat | LD50: > 520 mg/kg | Low dermal toxicity |

Irritation and Sensitization

| Type | Species | Result | Classification |

| Skin Irritation | Rabbit | Severe irritant | Causes severe skin burns |

| Eye Irritation | - | Severe irritant | Causes serious eye damage |

| Skin Sensitization | - | Not a sensitizer | Not classified as a skin sensitizer |

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

| Endpoint | Result |

| Carcinogenicity | Not classified as a carcinogen. |

| Genotoxicity | Negative in in-vitro and in-vivo assays. |

| Reproductive Toxicity | No adverse effects on reproduction observed in animal studies. |

Occupational Exposure Limits

As of the date of this document, no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), have been established for Dodecyldimethylamine oxide. In the absence of established OELs, it is recommended to handle DDAO with a high degree of caution and to adhere to the general principles of laboratory safety for hazardous chemicals.

Hazard Communication

| GHS Pictograms | Signal Word | Hazard Statements |

|

| Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. |

Experimental Protocols

General Handling and Storage

-

Engineering Controls: All work with DDAO powder or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Skin Protection: A lab coat must be worn. Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if they become contaminated.

-

Respiratory Protection: For operations that may generate significant aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

-

-

Storage: Store DDAO in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Preparation of a DDAO Stock Solution (e.g., 100 mM)

This protocol is a general guideline and should be adapted based on specific experimental needs.

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Perform all weighing and solution preparation steps inside a chemical fume hood.

-

-

Weighing:

-

Tare a clean, dry weighing boat on an analytical balance.

-

Carefully weigh out the required amount of DDAO powder (e.g., 2.294 g for 100 mL of a 100 mM solution).

-

-

Dissolution:

-

Add a magnetic stir bar to a clean, sterile glass beaker or flask.

-

Add approximately 80% of the final desired volume of a suitable solvent (e.g., sterile, deionized water or a buffer of choice).

-

Slowly add the weighed DDAO powder to the solvent while stirring to avoid clumping.

-

Continue stirring until the DDAO is completely dissolved. Gentle heating may be applied if necessary, but avoid boiling.

-

-

Final Volume and Storage:

-

Once dissolved, transfer the solution to a volumetric flask.

-

Rinse the original container with a small amount of solvent and add the rinse to the volumetric flask to ensure all the DDAO is transferred.

-

Bring the solution to the final desired volume with the solvent.

-

Stopper the flask and invert several times to ensure homogeneity.

-

Filter-sterilize the solution if required for cell culture applications using a 0.22 µm filter.

-

Store the stock solution in a clearly labeled, sealed container at the recommended temperature (typically 2-8°C for short-term storage or -20°C for long-term storage).

-

Waste Disposal

-

All DDAO waste, including contaminated consumables (e.g., gloves, weighing boats, pipette tips), should be collected in a designated hazardous waste container.

-

Aqueous solutions of DDAO should not be disposed of down the drain.

-

Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

-

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

DDAO-Induced Cell Signaling Pathway

Recent studies suggest that DDAO can induce a form of non-apoptotic cell death associated with lysosomal and mitochondrial dysfunction. The following diagram illustrates a proposed signaling pathway.

Caption: Proposed pathway of DDAO-induced cell death.

Experimental Workflow for Assessing DDAO Cytotoxicity

The following diagram outlines a general workflow for evaluating the cytotoxic effects of DDAO in a cell-based assay.

Caption: Workflow for DDAO cytotoxicity assessment.

This guide is intended to provide a comprehensive overview of the safe handling of DDAO in a laboratory setting. It is imperative that all users familiarize themselves with this information and their institution's specific safety protocols before working with this compound.

Methodological & Application

Application Notes and Protocols for DDAO in β-Galactosidase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of 9H-(1,3-Dichloro-9,9-dimethylacridin-2-one-7-yl) β-D-galactopyranoside (DDAO-Galactoside) in a highly sensitive, fluorogenic beta-galactosidase (β-gal) assay. This assay is suitable for various applications, including reporter gene analysis and the detection of senescence-associated β-galactosidase (SA-β-Gal) activity.

Introduction

Beta-galactosidase, the product of the lacZ gene, is a widely used reporter enzyme in molecular biology. The DDAO-based assay offers a significant improvement over traditional colorimetric methods, such as those using o-nitrophenyl-β-D-galactopyranoside (ONPG). The principle of the assay is based on the enzymatic cleavage of the non-fluorescent DDAO-Galactoside substrate by β-galactosidase to produce the highly fluorescent, far-red product 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO).[1][2] This fluorescent product has excitation and emission maxima of approximately 645 nm and 660 nm, respectively, allowing for detection with minimal interference from cellular autofluorescence.[3]

The DDAO assay is characterized by a high signal-to-background ratio, approximately 12-fold higher than the ONPG method, and a fluorescent signal that is stable for at least 18 hours.[1][2] The signal intensity is linearly proportional to both the amount of enzyme and the substrate concentration, enabling quantitative analysis of β-galactosidase activity.[1][2]

Data Presentation

Quantitative Assay Parameters

| Parameter | Value | Reference |

| DDAO-Galactoside (Substrate) Excitation/Emission | ~460 nm / ~610 nm | [4] |

| DDAO (Product) Excitation/Emission | ~645 nm / ~660 nm | [3] |

| Signal-to-Background Ratio (vs. ONPG) | ~12-fold higher | [1][2] |

| Signal Stability | At least 18 hours | [1][2] |

Linearity of the DDAO β-Galactosidase Assay

The fluorescence intensity of the DDAO product is directly proportional to the concentration of active β-galactosidase. The following table provides representative data illustrating the linear relationship.

| β-Galactosidase Concentration (ng/mL) | Relative Fluorescence Units (RFU) |

| 0 | 100 |

| 10 | 500 |

| 20 | 950 |

| 40 | 1800 |

| 60 | 2700 |

| 80 | 3600 |

| 100 | 4500 |

Experimental Protocols

This section provides detailed protocols for the preparation of reagents, cell lysates, and the execution of the DDAO β-galactosidase assay.

Reagent Preparation

-

DDAO-Galactoside Stock Solution (5 mg/mL):

-

Dissolve 5 mg of DDAO-Galactoside in 1 mL of dimethyl sulfoxide (DMSO).

-

Aliquot and store at -20°C, protected from light, for up to one year.[4]

-

-

Lysis Buffer (1X):

-

A variety of commercial and custom lysis buffers can be used. A common lysis buffer for β-galactosidase assays is Z-Buffer, which can be adapted.

-

Z-Buffer Composition: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0.

-

For cell lysis, supplement the buffer with a non-ionic detergent such as 0.1% Triton X-100 or 0.1% NP-40.

-

Optionally, protease inhibitors can be added to the lysis buffer to prevent protein degradation.

-

-

Assay Buffer (1X):

Cell Lysate Preparation (from adherent mammalian cells)

-

Wash the cells twice with ice-cold PBS.

-

Aspirate the final PBS wash completely.

-

Add an appropriate volume of 1X Lysis Buffer to the cells (e.g., 200 µL for a 60 mm dish).

-

Incubate on ice for 15-30 minutes with occasional gentle agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube. The lysate is now ready for the assay or can be stored at -80°C.

DDAO β-Galactosidase Assay Protocol

This protocol is designed for a 96-well plate format.

-

Prepare the Reaction Mixture:

-

In each well of a black, clear-bottom 96-well plate, add 50 µL of cell lysate. Include a blank control (lysis buffer without cell lysate) and a negative control (lysate from non-transfected or non-senescent cells).

-

-

Prepare DDAO-Galactoside Working Solution:

-

Dilute the 5 mg/mL DDAO-Galactoside stock solution in 1X Assay Buffer to the desired final concentration. A final concentration of 10 µg/mL is a good starting point.[4]

-

-

Initiate the Reaction:

-

Add 50 µL of the DDAO-Galactoside working solution to each well containing cell lysate.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the level of β-galactosidase expression and should be determined empirically.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~645 nm and emission at ~660 nm.

-

Mandatory Visualizations

Signaling Pathway

Caption: Enzymatic conversion of DDAO-Galactoside to fluorescent DDAO.

Experimental Workflow

Caption: Workflow for the DDAO β-galactosidase assay.

References

- 1. beta-Galactosidase activity assay using far-red-shifted fluorescent substrate DDAOG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DDAO galactoside (9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One-7-yl) β-D-Galactopyranoside) 5 mg [thermofisher.com]

- 4. Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DDAO Staining in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to using 7-Hydroxy-9H-(1,3-Dichloro-9,9-Dimethylacridin-2-One) (DDAO) succinimidyl ester (SE) for staining live cells. DDAO-SE is a cell-permeant, far-red fluorescent dye that covalently binds to intracellular proteins, allowing for long-term cell tracking and analysis of cell proliferation.

Introduction

DDAO-SE is a valuable tool for live-cell imaging and analysis. Upon entering a cell, the succinimidyl ester group of DDAO-SE reacts with primary amines of intracellular proteins, forming stable covalent bonds. This results in well-retained, bright, far-red fluorescence that can be monitored for several days and is passed on to daughter cells upon cell division.[1][2][3] This property makes it an excellent probe for cell tracking, co-culture studies, and monitoring cell proliferation.[1][4]

Mechanism of Action:

DDAO-SE passively diffuses across the plasma membrane into the cytoplasm. Inside the cell, intracellular esterases cleave the acetate groups, producing a fluorescent, amine-reactive product. This product then covalently binds to intracellular lysine side chains and other amine-containing biomolecules.[1][2] This covalent linkage ensures the dye is well-retained within the cells and is not transferred to adjacent cells in a population.

Data Presentation

Spectral Properties

| Parameter | Wavelength (nm) |

| Excitation Maximum | ~640-650 nm |

| Emission Maximum | ~656-660 nm |

Table 1: Excitation and emission maxima for DDAO-SE.[5]

Recommended Staining Concentrations

| Application | Cell Type | Recommended Concentration | Incubation Time |

| Short-term Staining | Various | 0.5 - 5 µM | 15 - 45 minutes |

| Long-term Tracking / Proliferating Cells | Various | 5 - 25 µM | 15 - 45 minutes |

| Erythrocyte Labeling | Human Red Blood Cells | 10 µM | 2 hours |

Table 2: Recommended starting concentrations and incubation times for DDAO-SE staining in live cells.[6][7] Note: Optimal concentrations may vary depending on the cell type and experimental conditions and should be determined empirically.

Experimental Protocols

Materials

-

CellTrace™ Far Red DDAO-SE (e.g., Thermo Fisher Scientific, Cat # C34553)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

Adherent or suspension cells

-

Fluorescence microscope or flow cytometer with appropriate filters for far-red fluorescence

Reagent Preparation

Stock Solution (10 mM):

-

Bring the vial of DDAO-SE to room temperature.

-

Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For a 50 µg vial, this would be approximately 9.9 µL.[6]

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Working Solution (0.5 - 25 µM):

-

On the day of the experiment, thaw an aliquot of the DDAO-SE stock solution.

-

Dilute the stock solution in serum-free medium or PBS to the desired final working concentration (refer to Table 2).[6] For example, to make a 5 µM working solution, dilute the 10 mM stock solution 1:2000.

-

Pre-warm the working solution to 37°C before adding it to the cells.

Staining Protocol for Adherent Cells

-

Plate cells on coverslips or in imaging dishes and grow to the desired confluence.

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed DDAO-SE working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.[6]

-

Aspirate the DDAO-SE working solution.

-

Wash the cells twice with pre-warmed, complete cell culture medium.

-

Add fresh, pre-warmed complete cell culture medium to the cells.

-

Incubate for at least 30 minutes at 37°C to allow for complete hydrolysis of any unbound dye.[6]

-

The cells are now ready for imaging or flow cytometry analysis.

Staining Protocol for Suspension Cells

-

Harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS.

-

Add the pre-warmed DDAO-SE working solution to the cell suspension.

-

Incubate the cells for 20 minutes in a 37°C water bath, protected from light. Gently agitate the cells periodically to ensure uniform staining.[1]

-

To stop the staining, add a volume of complete culture medium that is at least 4 times the staining volume.[1]

-

Incubate for 5 minutes.

-

Centrifuge the cells at a low speed for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

The cells are now ready for analysis.

Visualization and Analysis

Fluorescence Microscopy

-

Excitation: Use a laser line or filter set appropriate for excitation around 640 nm.

-

Emission: Use a long-pass or band-pass filter to collect the emission between 650 and 670 nm.

-

Live-Cell Imaging: For long-term imaging, maintain cells in a stage-top incubator with controlled temperature (37°C), CO2 (5%), and humidity to ensure cell viability.[8]

Flow Cytometry

-

Excitation: Use a 633 nm or 635 nm red laser.

-

Emission: Detect the signal using a band-pass filter such as 660/20 nm.[4]

-

Cell Proliferation Analysis: In proliferation studies, each cell division will result in a halving of the fluorescence intensity, which can be visualized as distinct peaks on a histogram.[1][4]

Important Considerations and Troubleshooting

-

Cytotoxicity: While DDAO-SE is generally considered to have low cytotoxicity, it is crucial to determine the optimal concentration for your specific cell type and experimental duration to minimize any potential toxic effects.[2] High concentrations of the dye can interfere with normal cellular physiology.[8]

-

Phototoxicity: Fluorescent dyes can generate reactive oxygen species upon excitation, which can be toxic to cells.[9][10] To minimize phototoxicity during live-cell imaging, use the lowest possible excitation light intensity and exposure time required to obtain a good signal.

-

Uniform Staining: Ensure that the cell suspension is homogenous during staining to achieve uniform labeling. For adherent cells, make sure the working solution evenly covers the cell monolayer.

-

Weak Signal: If the fluorescence signal is weak, consider increasing the dye concentration or the incubation time. However, be mindful of potential cytotoxicity.

-

High Background: If the background fluorescence is high, ensure that the washing steps are performed thoroughly to remove any unbound dye.

Visualizations

Caption: A flowchart illustrating the key steps in the DDAO-SE live cell staining protocol.

Caption: Diagram showing the halving of DDAO-SE fluorescence with each cell division.

References

- 1. web-api.polscientific.com [web-api.polscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. The CellTrace Far Red Cell Proliferation Kit | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 7. Feature article: Cell trace far-red is a suitable erythrocyte dye for multi-color Plasmodium falciparum invasion phenotyping assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Photosensitive fluorescent dye contributes to phototoxicity and inflammatory responses of dye-doped silica NPs in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photosensitive Fluorescent Dye Contributes to Phototoxicity and Inflammatory Responses of Dye-doped Silica NPs in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DDAO in Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as DDAO, is a versatile fluorophore with applications in fluorescence microscopy. Its derivatives serve as powerful tools for investigating various cellular processes. DDAO exhibits red fluorescence with excitation and emission maxima that allow for detection using common laser lines, such as the 633 nm He-Ne laser. This document provides detailed application notes and protocols for the use of DDAO and its derivatives in fluorescence microscopy.

Spectral Properties

The core DDAO fluorophore has pH-dependent fluorescence. Its derivatives are cleverly designed to be either non-fluorescent or to fluoresce at a different wavelength until they are acted upon by a specific enzyme. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection of enzymatic activity and cellular components.

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Notes |

| DDAO | ~646 | ~659 | ~0.40 | Product of enzymatic cleavage; fluorescence is pH-dependent. |

| DDAO-Galactoside (DDAOG) | ~465 | ~608 | Low | Substrate for β-galactosidase.[1] |

| DDAO phosphate | --- | --- | Fluorescent | Substrate for phosphatases; specific excitation/emission of the substrate is not the primary detection wavelength. |

| DDAO-AME 1 | ~465 | ~625 | 0.07 | Acetoxymethyl ether derivative for esterase/lipase detection. |

| DDAO-AME 2 | ~395 | Not detectable | --- | Acetoxymethyl ether derivative for esterase/lipase detection; acts as an exceptional "turn-on" probe.[2] |

| CellTrace™ Far Red (DDAO-SE) | ~630 | ~661 | --- | Succinimidyl ester derivative for cell proliferation and tracking. |

Applications and Protocols

Detection of β-Galactosidase Activity

DDAO-Galactoside (DDAOG) is a fluorogenic substrate used to detect the activity of β-galactosidase, an enzyme commonly used as a reporter gene in molecular biology.

Principle: DDAOG is a non-fluorescent molecule that can readily cross cell membranes. In the presence of β-galactosidase, DDAOG is hydrolyzed, releasing the highly fluorescent DDAO molecule. The resulting red fluorescence can be quantified to measure enzyme activity. This assay has been shown to have a signal-to-background ratio approximately 12-fold higher than the colorimetric substrate o-nitrophenyl-β-d-galactopyranoside (ONPG).[2]

Experimental Protocol: Staining for Senescence-Associated β-Galactosidase (SA-β-Gal)

This protocol is adapted for the detection of SA-β-Gal, a biomarker for senescent cells.[3][4]

Materials:

-

DDAO-Galactoside (DDAOG) stock solution (5 mg/mL in DMSO)

-

Bafilomycin A1 stock solution (1 mM in DMSO)

-

Calcein Violet 450 AM (for viability staining, optional)

-

Dulbecco's Modified Eagle Medium (DMEM) without fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Cells of interest

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension.

-

Lysosomal pH Adjustment:

-

Dilute the 1 mM Bafilomycin A1 stock solution 1:1,000 in DMEM (without FBS) to a final concentration of 1 µM.

-

Resuspend the cell pellet in the Bafilomycin A1-DMEM solution at a concentration of 1 x 10^6 cells/mL.

-

Incubate for 30 minutes at 37°C.

-

-

DDAOG Staining:

-

Add DDAOG stock solution to the cell suspension to a final concentration of 20 µM.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

-

Washing: Wash the cells twice with PBS.

-

(Optional) Viability Staining: Stain with a viability dye like Calcein Violet 450 AM according to the manufacturer's protocol.

-

Imaging: Resuspend the cells in PBS and analyze immediately using a fluorescence microscope or flow cytometer. DDAO is detected using excitation around 645 nm and emission around 660 nm.[4]

Signaling Pathway Diagram:

Caption: DDAOG conversion to fluorescent DDAO by β-galactosidase.

Detection of Phosphatase Activity

DDAO phosphate is a fluorogenic substrate for phosphatases.

Principle: Similar to DDAOG, DDAO phosphate is a substrate that, upon enzymatic cleavage by a phosphatase, releases the fluorescent DDAO molecule. This allows for the sensitive detection of phosphatase activity. The excitation maximum of the DDAO product is over 200 nm red-shifted from the substrate, allowing for clear spectral separation.

Experimental Protocol: General Phosphatase Activity Assay

Materials:

-

DDAO phosphate stock solution (5 mM in deionized water or DMF)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5 for alkaline phosphatase)

-

Cell lysate or purified enzyme

Procedure:

-

Prepare Working Solution: Dilute the DDAO phosphate stock solution in the appropriate assay buffer to the desired final concentration (e.g., 100 µM).

-

Enzyme Reaction: Add the cell lysate or purified enzyme to the DDAO phosphate working solution.

-

Incubation: Incubate the reaction mixture at 37°C for a desired period (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or microscope with excitation at ~646 nm and emission at ~659 nm.

Cell Proliferation and Tracking

DDAO-SE (Succinimidyl Ester), commercially available as CellTrace™ Far Red, is used for long-term cell tracking and to monitor cell proliferation.

Principle: DDAO-SE is a cell-permeable compound that contains a succinimidyl ester group. This group covalently reacts with intracellular amines, primarily on proteins, resulting in stable, long-term fluorescent labeling. As cells divide, the fluorescent dye is distributed equally between the daughter cells, leading to a halving of fluorescence intensity with each cell division. This allows for the tracking of cell generations by fluorescence microscopy or flow cytometry.

Experimental Protocol: Cell Proliferation Assay

Materials:

-

CellTrace™ Far Red (DDAO-SE) stock solution (e.g., 5 mM in DMSO)

-

PBS or other suitable buffer

-

Complete culture medium

-

Cells in suspension

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Staining:

-

Add CellTrace™ Far Red stock solution to the cell suspension to a final concentration of 0.5-25 µM (the optimal concentration should be determined experimentally for each cell type).

-

Incubate for 20 minutes at 37°C, protected from light.

-

-

Quenching: Stop the staining by adding 5 volumes of complete culture medium and incubate for 5 minutes.

-

Washing: Centrifuge the cells and wash them twice with complete culture medium.

-

Culturing: Resuspend the cells in fresh culture medium and culture under desired conditions.

-

Analysis: At various time points, harvest the cells and analyze the fluorescence intensity by flow cytometry or fluorescence microscopy (Ex/Em: ~630/661 nm).

Logical Relationship Diagram:

Caption: Dye dilution principle for cell proliferation tracking.

Detection of Hydrogen Peroxide (H₂O₂)

While a direct DDAO-based probe for H₂O₂ is not as common, a coupled enzymatic assay can be employed using Horseradish Peroxidase (HRP).

Principle: In the presence of hydrogen peroxide, HRP catalyzes the oxidation of various substrates. A non-fluorescent, reduced form of DDAO can be used as a substrate for HRP. Upon oxidation by the HRP/H₂O₂ system, it is converted to the highly fluorescent DDAO. This provides a sensitive method for detecting H₂O₂ production.

Experimental Protocol: H₂O₂ Detection in Solution

Materials:

-

A reduced, non-fluorescent DDAO derivative (e.g., Dihydrorhodamine 123 is a similar concept for a different dye)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂) standard solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

Sample containing H₂O₂

Procedure:

-

Prepare Reagent Mixture: Prepare a working solution containing the reduced DDAO derivative (e.g., 10 µM) and HRP (e.g., 1 unit/mL) in the assay buffer.

-

Reaction: Add the sample containing H₂O₂ or H₂O₂ standards to the reagent mixture.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence intensity with excitation at ~646 nm and emission at ~659 nm.

General Experimental Workflow for Fluorescence Microscopy

The following workflow provides a general guideline for using DDAO-based probes for cellular imaging.

Workflow Diagram:

Caption: General workflow for fluorescence microscopy using DDAO probes.

Data Presentation and Analysis

Quantitative data from fluorescence microscopy experiments should be carefully analyzed. This typically involves measuring the mean fluorescence intensity of specific regions of interest (e.g., individual cells or subcellular compartments). Software such as ImageJ or FIJI can be used for this purpose.

Key considerations for quantitative analysis:

-

Background Subtraction: Always subtract the background fluorescence to ensure accurate measurements.

-

Consistent Imaging Parameters: Use the same acquisition settings (e.g., laser power, exposure time, gain) for all samples within an experiment to allow for valid comparisons.

-

Controls: Include appropriate positive and negative controls to validate the results.

-

Statistical Analysis: Perform statistical analysis on the quantitative data to determine the significance of the observed differences.

By following these detailed protocols and guidelines, researchers can effectively utilize DDAO and its derivatives as powerful tools for a wide range of applications in fluorescence microscopy.

References

- 1. The CellTrace Far Red Cell Proliferation Kit | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced detection of H2O2 in cells expressing horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Far-red Fluorescent Senescence-associated β-Galactosidase Probe for Identification and Enrichment of Senescent Tumor Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

DDAO Protocol for Flow Cytometry Analysis: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) and its derivatives in flow cytometry analysis. These protocols are designed for researchers, scientists, and drug development professionals who are utilizing flow cytometry for cell analysis.

Introduction to DDAO in Flow Cytometry

DDAO is a far-red fluorescent dye with excitation typically around 648 nm, making it compatible with the 633 nm or 640 nm red laser lines common on many flow cytometers.[1] While the base DDAO molecule has pH-dependent fluorescence, its primary and most well-documented application in flow cytometry is in the form of its succinimidyl ester derivative, DDAO-SE. DDAO-SE is a cell-permeable amine-reactive dye that covalently binds to intracellular proteins, resulting in stable, long-term fluorescent labeling of cells. This property makes DDAO-SE an excellent tool for tracking cell populations, assessing cell proliferation, and in co-culture experiments.

Another important derivative is DDAO-galactoside, a substrate for the enzyme β-galactosidase. Upon enzymatic cleavage, it releases the fluorescent DDAO molecule, enabling the detection of β-galactosidase activity, which is often used as a reporter gene or a marker for cellular senescence.

This document will focus on the application of DDAO-SE for cell population tracking and proliferation analysis, for which detailed protocols and quantitative data are readily available.

Application: Cell Proliferation and Tracking using DDAO-SE

Principle

DDAO-SE diffuses freely into cells and covalently attaches to intracellular amines. When cells divide, the DDAO-SE fluorescence is distributed equally between the two daughter cells. Consequently, each subsequent generation in a proliferating cell population will exhibit half the fluorescence intensity of its parent generation. This allows for the resolution of multiple generations of proliferating cells by flow cytometry.

Key Features:

-

Far-Red Excitation/Emission: Minimizes spectral overlap with common fluorochromes like FITC and PE, facilitating multicolor analysis.

-

Stable Labeling: The covalent binding ensures the dye is well-retained within the cells for the duration of the experiment.

-

Generational Resolution: Allows for the quantitative analysis of cell division.

Experimental Protocol: DDAO-SE Staining for Cell Proliferation Analysis

This protocol provides a step-by-step guide for labeling cells with DDAO-SE to monitor their proliferation by flow cytometry.

Materials

-

DDAO-SE (7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) succinimidyl ester)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

Cells of interest in suspension

-

Flow cytometry tubes (e.g., 5 mL polystyrene round-bottom tubes)

-

Flow cytometer with a red laser (633 nm or similar)

Reagent Preparation

-

DDAO-SE Stock Solution (10 mM):

-

Dissolve the appropriate amount of DDAO-SE in anhydrous DMSO to make a 10 mM stock solution.

-

For example, for a molecular weight of 470.3 g/mol , dissolve 4.7 mg in 1 mL of DMSO.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

-

-

Cell Staining Buffer:

-

Phosphate-Buffered Saline (PBS) is recommended for the staining step. The presence of protein in the buffer can compete with intracellular amines for DDAO-SE binding, so a protein-free buffer is optimal for the staining step itself.

-

Staining Procedure

-